molecular formula C15H14N2O4 B2718039 methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate CAS No. 889996-69-4

methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate

Cat. No.: B2718039
CAS No.: 889996-69-4
M. Wt: 286.287
InChI Key: OPUNFUITYWSQTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate typically involves the condensation of 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by esterification to yield the desired product. The reaction conditions generally include:

    Temperature: Room temperature to reflux conditions.

    Solvent: Ethanol or methanol.

    Catalyst: Sodium ethoxide or other strong bases.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Solvent recovery and recycling are also implemented to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or thioesters.

Scientific Research Applications

Chemistry

In chemistry, methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity and structural features make it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its pyrazole moiety is known to interact with various biological targets, making it a candidate for the development of anti-inflammatory, analgesic, and anticancer agents.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The structural modifications of the pyrazole ring can lead to compounds with enhanced biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound is used in the synthesis of agrochemicals and dyes. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of functional materials.

Mechanism of Action

The mechanism of action of methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Lacks the methyl group at the 5-position of the pyrazole ring.

    Ethyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Has an ethyl ester instead of a methyl ester.

    Methyl 4-(5-methyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate: Lacks the phenyl group at the 1-position of the pyrazole ring.

Uniqueness

Methyl 4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is unique due to the presence of both a methyl group at the 5-position and a phenyl group at the 1-position of the pyrazole ring. This combination of substituents enhances its reactivity and potential biological activity compared to similar compounds.

By understanding the detailed chemistry and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

IUPAC Name

methyl 4-(5-methyl-1-phenylpyrazol-4-yl)-2,4-dioxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-10-12(13(18)8-14(19)15(20)21-2)9-16-17(10)11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPUNFUITYWSQTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)CC(=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.